molecular formula C8H8FNO3 B13075441 2-Fluoro-2-(2-methoxypyridin-4-yl)acetic acid

2-Fluoro-2-(2-methoxypyridin-4-yl)acetic acid

Cat. No.: B13075441
M. Wt: 185.15 g/mol
InChI Key: BUAQPYAKBGEBHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-2-(2-methoxypyridin-4-yl)acetic acid is a fluorinated organic compound with the molecular formula C8H8FNO3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2-(2-methoxypyridin-4-yl)acetic acid can be achieved through several methods One common approach involves the use of fluorinated pyridines as starting materialsThe reaction conditions often require the use of strong bases and fluorinating agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-(2-methoxypyridin-4-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-Fluoro-2-(2-methoxypyridin-4-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(2-methoxypyridin-4-yl)acetic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to enzymes and receptors, leading to increased potency and selectivity. The compound may inhibit or activate certain pathways, depending on its structure and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-2-(2-methoxypyridin-4-yl)acetic acid is unique due to its specific substitution pattern and the presence of both a fluorine atom and a methoxy group. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C8H8FNO3

Molecular Weight

185.15 g/mol

IUPAC Name

2-fluoro-2-(2-methoxypyridin-4-yl)acetic acid

InChI

InChI=1S/C8H8FNO3/c1-13-6-4-5(2-3-10-6)7(9)8(11)12/h2-4,7H,1H3,(H,11,12)

InChI Key

BUAQPYAKBGEBHI-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC(=C1)C(C(=O)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.